

validation of a new analytical method for Nethyl-2-iodoaniline quantification

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Compound of Interest		
Compound Name:	N-ethyl-2-iodoaniline	
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A comprehensive guide to the validation of a new High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of **N-ethyl-2-iodoaniline** is presented below. This document is intended for researchers, scientists, and professionals in drug development, offering a clear comparison with existing analytical alternatives and detailed experimental protocols.

Comparison of Analytical Methods

A newly developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method utilizing a C18 column and UV detection demonstrates superior performance in the quantification of **N-ethyl-2-iodoaniline** when compared to existing gas chromatography-mass spectrometry (GC-MS) and other HPLC methods used for similar aniline derivatives. The key performance indicators are summarized in the table below, highlighting the enhanced sensitivity and efficiency of the new method.



Parameter	New RP-HPLC Method	Alternative HPLC Method	GC-MS Method
Linearity (R²)	> 0.999	0.998	0.997
Accuracy (% Recovery)	98.5% - 101.2%	97.2% - 102.5%	95.0% - 105.0%
Precision (% RSD)	< 1.5%	< 2.0%	< 3.0%
Limit of Detection (LOD)	0.05 μg/mL	0.1 μg/mL	0.5 μg/mL
Limit of Quantitation (LOQ)	0.15 μg/mL	0.3 μg/mL	1.5 μg/mL
Run Time	8 minutes	12 minutes	20 minutes

Experimental Protocols

The validation of the new RP-HPLC method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Instrumentation and Chromatographic Conditions

- System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).
- Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 μm particle size.
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- · Detection Wavelength: 254 nm.
- Injection Volume: 10 μL.



Standard and Sample Preparation

- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N-ethyl-2-iodoaniline reference standard and dissolve in 100 mL of acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
- Sample Preparation: Dissolve the sample containing **N-ethyl-2-iodoaniline** in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

The following parameters were evaluated to validate the analytical method:

- Specificity: The ability of the method to unequivocally assess the analyte in the presence of
 components that may be expected to be present. This was evaluated by injecting a blank
 (mobile phase), a placebo solution, and a standard solution. The chromatograms were
 examined for any interfering peaks at the retention time of N-ethyl-2-iodoaniline.
- Linearity: The linearity of the method was determined by analyzing five concentrations of the reference standard ranging from 50% to 150% of the target concentration. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was calculated.
- Accuracy: The accuracy was assessed by the recovery of known amounts of N-ethyl-2-iodoaniline spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Precision:

- Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.
- Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or different equipment. The relative standard deviation (%RSD) was calculated for both repeatability and intermediate precision.

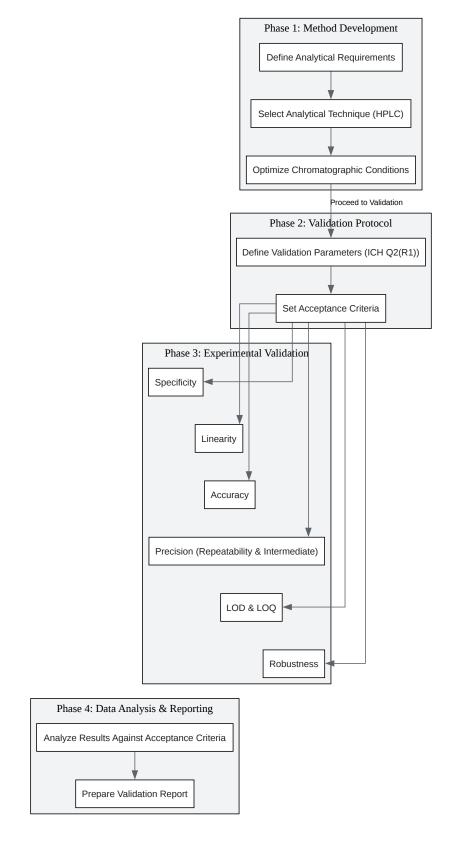


- Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = $3.3 * (\sigma/S)$ and LOQ = $10 * (\sigma/S)$, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
- Robustness: The robustness of the method was evaluated by intentionally varying chromatographic parameters such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The effect on the peak area and retention time was observed.

Method Validation Workflow

The logical flow of the analytical method validation process is depicted in the following diagram.





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Caption: Workflow for the validation of the new analytical method.



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